molecular formula C7H15NO3Si B1363585 3-Cyanopropyltrimethoxysilane CAS No. 55453-24-2

3-Cyanopropyltrimethoxysilane

Cat. No.: B1363585
CAS No.: 55453-24-2
M. Wt: 189.28 g/mol
InChI Key: FPJPAIQDDFIEKJ-UHFFFAOYSA-N
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Description

3-Cyanopropyltrimethoxysilane is an organic silicon compound with the chemical formula C7H15NO3Si. It is a colorless to pale yellow liquid with a peculiar odor. This compound is often used as a surfactant and chemical treatment reagent, and it has a wide range of applications in the fields of chemistry, medicine, and materials .

Mechanism of Action

Target of Action

3-Cyanopropyltrimethoxysilane (CPTS) is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom . The primary targets of CPTS are surfaces that require modification for various applications. It is particularly useful in the synthesis of titanium-based sorbents for solid phase extraction (SPE) of aromatic amines from river water .

Mode of Action

CPTS interacts with its targets through a process known as silanization. The methoxy groups on the silane molecule hydrolyze to form silanols, which can then condense with other silanols or with hydroxyl groups on the target surface. This results in the formation of a covalent bond between the silicon atom of the silane and the oxygen atom of the hydroxyl group on the surface .

Biochemical Pathways

The primary biochemical pathway involved in the action of CPTS is the hydrolysis and condensation of silanes. This process modifies the surface characteristics of the target, enhancing its properties for specific applications. For example, it can be used to modify the surface characteristics of biopolymers by using polar functionalities for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) in river water .

Pharmacokinetics

It’s important to note that the physical properties of cpts, such as its boiling point and density, can impact its bioavailability in these applications .

Result of Action

The result of CPTS’s action is the modification of the target surface, enhancing its properties for specific applications. For instance, it can improve the detection of certain compounds when used in the development of organically modified silicate films coated on gold electrodes .

Action Environment

The action of CPTS can be influenced by environmental factors such as temperature, pH, and the presence of water. These factors can affect the rate of hydrolysis and condensation reactions, thereby influencing the efficacy and stability of CPTS. Proper storage and handling of CPTS are crucial to maintain its reactivity and effectiveness .

Biochemical Analysis

Biochemical Properties

3-Cyanopropyltrimethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces to enhance their interaction with biological molecules. It interacts with enzymes, proteins, and other biomolecules through its reactive cyano and methoxy groups. These interactions often involve covalent bonding or hydrogen bonding, leading to the formation of stable complexes. For instance, this compound can be used to modify the surface of biopolymers, enhancing their ability to bind with non-steroidal anti-inflammatory drugs (NSAIDs) for analytical purposes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, when used in cell culture, this compound can alter the expression of genes involved in cell adhesion and proliferation. This compound can also impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, through its reactive groups. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to moisture or extreme temperatures. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic or adverse effects, such as inflammation or cellular apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and altering metabolite levels. The involvement of this compound in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound to these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes .

Preparation Methods

The synthesis of 3-Cyanopropyltrimethoxysilane typically involves the reaction of 3-cyanopropanol with trimethoxysilane under appropriate conditions. This method is relatively simple and commonly used in industrial production . The reaction conditions usually include the use of a catalyst and controlled temperature to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

3-Cyanopropyltrimethoxysilane undergoes various types of chemical reactions, including:

    Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.

    Condensation: It can react with other silanes or silanols to form siloxane networks.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with various reagents.

Common reagents and conditions used in these reactions include acids, bases, and moisture. The major products formed from these reactions are silanols and siloxane networks .

Comparison with Similar Compounds

3-Cyanopropyltrimethoxysilane can be compared with other similar compounds, such as:

  • 3-Aminopropyltrimethoxysilane
  • 3-Mercaptopropyltrimethoxysilane
  • 3-Chloropropyltrimethoxysilane
  • 3-Glycidyloxypropyltrimethoxysilane

These compounds share similar structures but differ in their functional groups, which impart unique properties and applications. For example, 3-Aminopropyltrimethoxysilane has an amino group, making it useful for applications requiring amine functionality, while 3-Mercaptopropyltrimethoxysilane contains a thiol group, providing different reactivity and applications .

Properties

IUPAC Name

4-trimethoxysilylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3Si/c1-9-12(10-2,11-3)7-5-4-6-8/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJPAIQDDFIEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCC#N)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204017
Record name 4-(Trimethoxysilyl)butyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55453-24-2
Record name Cyanopropyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55453-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trimethoxysilyl)butyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055453242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trimethoxysilyl)butyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trimethoxysilyl)butyronitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Cyanopropyltrimethoxysilane interact with the Indium Tin Oxide (ITO) electrode and what are the downstream effects on biosensor development?

A: 3-CPTMS acts as a linker molecule, facilitating the immobilization of biomolecules on the ITO electrode surface. [] The silane group (Si-OCH3) of 3-CPTMS undergoes hydrolysis in the presence of water, forming silanol groups (Si-OH). These silanol groups then condense with hydroxyl groups on the ITO surface, forming strong covalent Si-O-Si bonds. This creates a stable 3-CPTMS monolayer on the ITO electrode. []

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